Unsubstituted N-Phenyl Group Lends a Balanced Lipophilicity Profile Relative to Alkyl- and Halogen-Substituted Analogs
Among the immediate analog series, the target compound (N-phenyl) exhibits a computed XLogP3 of 2.7 [1]. This value positions it between the more lipophilic N-(2,6-dimethylphenyl) analog (XLogP3 ≈3.1) [2] and the slightly less lipophilic N-(4-fluorophenyl) analog (XLogP3 ≈2.5) [3]. Excessive lipophilicity often correlates with higher non-specific protein binding and poorer solubility, while excessively low lipophilicity can limit membrane permeability. The target compound’s intermediate value may offer a pragmatic balance for cellular TRPML1 assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | N-(2,6-dimethylphenyl) analog: XLogP3 ≈3.1; N-(4-fluorophenyl) analog: XLogP3 ≈2.5 |
| Quantified Difference | +0.4 vs. N-(4-fluorophenyl); -0.4 vs. N-(2,6-dimethylphenyl) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2025 release |
Why This Matters
An intermediate logP value avoids the extremes of high non-specific binding or poor permeability, making this compound a potentially cleaner tool for TRPML1 cell-based screening without confounding pharmacokinetic liabilities.
- [1] PubChem. 2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-phenylbenzenesulfonamide. CID 16805342. National Center for Biotechnology Information. View Source
- [2] PubChem. N-(2,6-dimethylphenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide. CID (not specified). National Center for Biotechnology Information. View Source
- [3] PubChem. N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide. CID (not specified). National Center for Biotechnology Information. View Source
